molecular formula C20H30ClN5O6 B1197214 Trimazosin hydrochloride anhydrous CAS No. 35795-17-6

Trimazosin hydrochloride anhydrous

Cat. No.: B1197214
CAS No.: 35795-17-6
M. Wt: 471.9 g/mol
InChI Key: KJZWJYNJYOFTNQ-UHFFFAOYSA-N
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Description

Trimazosin hydrochloride anhydrous is a complex organic compound known for its therapeutic properties, particularly as an antihypertensive agent . This compound is characterized by its intricate molecular structure, which includes a quinazoline core, a piperazine ring, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimazosin hydrochloride anhydrous typically involves multiple stepsThe final step involves the esterification of the piperazine carboxylate with 2-hydroxy-2-methylpropyl alcohol under acidic conditions to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Trimazosin hydrochloride anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimazosin hydrochloride anhydrous has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The quinazoline core plays a crucial role in binding to these receptors, while the piperazine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimazosin hydrochloride anhydrous stands out due to its unique combination of functional groups, which contribute to its potent antihypertensive effects and favorable pharmacokinetic properties .

Properties

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWJYNJYOFTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35795-16-5 (Parent)
Record name Trimazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189320
Record name Trimazosin hydrochloride anhydrous
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Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35795-17-6
Record name 1-Piperazinecarboxylic acid, 4-(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-, 2-hydroxy-2-methylpropyl ester, hydrochloride (1:1)
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Record name Trimazosin hydrochloride anhydrous
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Record name Trimazosin hydrochloride
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Record name Trimazosin hydrochloride anhydrous
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Record name 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate monohydrochloride
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Record name TRIMAZOSIN HYDROCHLORIDE ANHYDROUS
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